5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(2-fluorophenyl)-1H-tetrazole
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Overview
Description
5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(2-fluorophenyl)-1H-tetrazole is a complex organic compound that features a combination of oxadiazole, sulfanyl, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(2-fluorophenyl)-1H-tetrazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through cycloaddition reactions involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(2-fluorophenyl)-1H-tetrazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(2-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Tetrazole Derivatives: Compounds with the tetrazole ring are known for their diverse pharmacological properties.
Uniqueness
5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(2-fluorophenyl)-1H-tetrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity not commonly found in other compounds .
Properties
Molecular Formula |
C16H10ClFN6OS |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10ClFN6OS/c17-11-7-5-10(6-8-11)15-19-14(25-21-15)9-26-16-20-22-23-24(16)13-4-2-1-3-12(13)18/h1-8H,9H2 |
InChI Key |
FJGPBMYOSZKUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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